((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate

Description

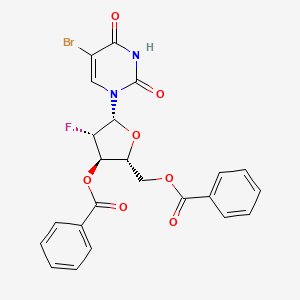

This compound is a fluorinated nucleoside analogue with a brominated pyrimidine base and benzoyl-protected sugar moiety. Its structure consists of:

- Tetrahydrofuran ring: Substituted with fluorine at C4 and benzoyloxy groups at C3 and the C2-methyl position.

- Pyrimidine base: A 5-bromo-2,4-dioxo-3,4-dihydropyrimidine moiety at C5, which mimics natural nucleobases but introduces halogenation to modulate electronic and steric properties.

- Benzoyl protecting groups: Enhance lipophilicity and stability during synthesis, a common strategy in prodrug design .

The compound is structurally related to antiviral agents like sofosbuvir, which target RNA viruses by inhibiting viral polymerases. Its bromine substitution at the pyrimidine C5 position may improve binding affinity to viral enzymes compared to non-halogenated analogues .

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3-benzoyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrFN2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17+,18-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEZUNSMNFNCLZ-AJYBTWMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)Br)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)Br)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrFN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate is a complex organic compound with potential biological applications. This article reviews its biological activity based on various studies and sources.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHBrF O

- Molecular Weight : 423.230 g/mol

- CAS Number : 213136-12-0

| Property | Value |

|---|---|

| Molecular Weight | 423.230 g/mol |

| LogP | 3.5269 |

| PSA | 61.83 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromine and fluorine substituents may enhance its reactivity and binding affinity to target sites.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with bromine substitutions showed enhanced activity against gram-positive bacteria compared to their non-brominated counterparts .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The structural components are believed to interfere with cancer cell proliferation by inducing apoptosis through the modulation of apoptotic pathways . Specifically, the dioxo-pyrimidine moiety has been associated with increased cytotoxicity in various cancer cell lines.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are crucial for the survival of pathogenic organisms. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), a target for many antibacterial and anticancer drugs .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various benzoyloxy derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment .

- Cytotoxicity in Cancer Cells : In vitro assays were conducted on human breast cancer cells (MCF-7), where the compound demonstrated a dose-dependent decrease in cell viability after 48 hours of exposure. The IC was determined to be approximately 15 µM .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Research Findings

Halogenation Effects: Bromine at pyrimidine C5 increases base-pairing selectivity with viral RNA over cellular DNA, reducing off-target effects . Fluorine at C4 stabilizes the sugar ring’s North conformation, optimizing binding to viral polymerases .

Benzoyl vs. Acetyl Protection :

- Benzoyl groups (logP = 3.2) improve membrane permeability compared to acetylated analogues (logP = 1.8) but require enzymatic cleavage in vivo, delaying activation .

Prodrug Strategies :

- Unlike ProTide prodrugs (), the target compound lacks a phosphoramidate moiety, relying on esterase-mediated activation. This results in slower intracellular conversion but fewer off-target phosphorylations .

Q & A

Q. What are the recommended synthetic pathways for preparing ((2R,3R,4S,5R)-3-(benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate?

The synthesis typically involves stereoselective glycosylation and protection/deprotection strategies. Key steps include:

- Bromination and fluorination : Introduce bromine and fluorine at the pyrimidine and tetrahydrofuran rings, respectively, under anhydrous conditions (e.g., using HBr or Br₂ for bromination and Selectfluor™ for fluorination) .

- Benzoylation : Protect hydroxyl groups via benzoyl chloride in pyridine or dichloromethane .

- Coupling reactions : Assemble the pyrimidine and tetrahydrofuran moieties using palladium-catalyzed cross-coupling or Mitsunobu reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .

Q. How is the stereochemistry and structural integrity of this compound confirmed experimentally?

- X-ray crystallography : Resolve absolute configuration, as demonstrated in structurally analogous compounds (e.g., α-D-arabinofuranosyl derivatives) .

- NMR spectroscopy : Analyze coupling constants (e.g., for fluorinated positions) and NOE correlations to verify stereochemistry .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How does the bromine substituent at the pyrimidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the benzoyloxy groups may slow reactions, requiring optimized conditions (e.g., DMF as a polar aprotic solvent, elevated temperatures) . Computational studies (DFT) predict activation barriers for SN2 pathways, validated via kinetic experiments .

Q. What methodologies are suitable for analyzing degradation products or impurities in this compound?

- HPLC/UPLC-MS : Use C18 columns with acetonitrile/water gradients to separate degradation products. Monitor bromine isotopic patterns (m/z 79/81) for identification .

- Stability studies : Perform accelerated degradation under stress conditions (pH 1–13, UV light, 40–60°C) to identify labile sites (e.g., ester hydrolysis or defluorination) .

- Collision cross-section (CCS) analysis : Compare experimental CCS values (via ion mobility spectrometry) with predicted data to confirm impurity structures .

Q. How do the fluorinated and benzoylated moieties affect the compound’s pharmacokinetic properties in biological studies?

- Lipophilicity : Fluorine increases membrane permeability (logP ~2.5), while benzoyl groups may enhance plasma protein binding, reducing bioavailability .

- Metabolic stability : In vitro assays (e.g., liver microsomes) show slower CYP450-mediated oxidation due to steric shielding by benzoyl groups .

- Biodistribution : Radiolabeling (e.g., F) studies in murine models reveal preferential accumulation in liver and kidneys, necessitating prodrug strategies for targeted delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.